molecular formula C21H41NO2Si2 B562567 (R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine CAS No. 1217862-07-1

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

Cat. No.: B562567
CAS No.: 1217862-07-1
M. Wt: 395.734
InChI Key: CCCLWXYOVOYPST-IBGZPJMESA-N
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Description

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . This compound is particularly useful in synthetic chemistry for protecting phenolic hydroxyl groups during multi-step synthesis processes.

Scientific Research Applications

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine typically involves the reaction of phenylephrine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl groups of phenylephrine, resulting in the formation of the silyl ether.

Industrial Production Methods

Industrial production of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine undergoes various chemical reactions, including:

    Oxidation: The silyl ether can be oxidized to form the corresponding silanol.

    Reduction: Reduction reactions can convert the silyl ether back to the original alcohol.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, silanols, and substituted silyl ethers, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is unique due to its balance of steric hindrance and ease of removal. The tert-butyldimethylsilyl group provides sufficient protection for phenolic hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a valuable tool in synthetic chemistry for the protection of sensitive functional groups.

Properties

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCLWXYOVOYPST-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661812
Record name (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-07-1
Record name (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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